2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Description
Chemical Structure and Properties 2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one (CAS: 2098108-82-6) is a bicyclic heterocyclic compound featuring a cyclopenta[c]pyrrol scaffold with a hydroxymethyl group at the 3a position and a chloro-propanone substituent. Its molecular formula is C₁₁H₁₅ClNO₂, and it exhibits moderate polarity due to the hydroxymethyl (-CH₂OH) and ketone (C=O) functional groups. The compound’s reactivity is influenced by the chloro group, which can participate in nucleophilic substitutions, and the hydroxymethyl group, which may undergo oxidation or esterification .
Safety and Handling The compound is classified as hazardous, with risks including flammability (H224, H228), reactivity (H242, H250), and health hazards (e.g., respiratory irritation; P342+P311). Precautions include storage in dry, cool environments (<50°C) away from ignition sources and oxidizers. Use of non-sparking tools and inert gas handling is mandated during synthesis or processing .
Properties
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-8(12)10(15)13-5-9-3-2-4-11(9,6-13)7-14/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDOZMRJDMUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC2(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic compound characterized by a unique structural framework that includes a chlorinated propanone group and a hexahydrocyclopenta[c]pyrrol moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and neuroprotective effects.
Structural Characteristics
The molecular formula for this compound is . Its structure features:
- Chlorine atom : Enhances reactivity and potential biological interactions.
- Hydroxymethyl group : Contributes to solubility and interaction with biological targets.
- Hexahydrocyclopenta[c]pyrrol ring : A fused ring system that may influence the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and cyclopenta structures have shown efficacy against various bacterial strains. The chlorinated derivative may enhance this activity through increased membrane permeability or interaction with bacterial enzymes.
Neuroprotective Effects
Compounds derived from cyclopenta[c]pyrrole structures have been associated with neuroprotective effects. These include the modulation of neurotransmitter systems and protection against oxidative stress, which are critical in neurodegenerative diseases. The unique structure of this compound may facilitate interactions with neural receptors or enzymes involved in neuroprotection .
Antiviral Properties
Preliminary studies suggest that similar cyclopentane derivatives possess antiviral properties, potentially through inhibition of viral replication or interference with viral entry into host cells. The presence of the amino and hydroxymethyl groups in the structure may enhance binding to viral proteins, thereby inhibiting their function.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing signal transduction pathways.
- Oxidative Stress Reduction : Acting as an antioxidant to protect cells from damage.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of several chlorinated compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive bacteria. The study utilized a disc diffusion method to assess efficacy, revealing zones of inhibition comparable to established antibiotics .
Study 2: Neuroprotective Mechanisms
In vitro studies on neuroblastoma cell lines treated with cyclopenta[c]pyrrole derivatives indicated a reduction in apoptosis and increased cell viability under oxidative stress conditions. The mechanism was attributed to the activation of survival pathways mediated by growth factor receptors.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorinated propanone, hexahydrocyclopentapyrrole | Antimicrobial, neuroprotective, antiviral |
| Similar Cyclopentane Derivatives | Fused ring systems | Antimicrobial, anticancer |
| Pyrrole Derivatives | Heterocyclic structures | Antiviral, anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Reactivity and Stability
- Hydroxymethyl vs.
- Chloro-Propanone vs. Chloro-Ethanone: The difluoro analog’s shorter ethanone chain (vs. propanone) reduces steric hindrance but may limit interactions in biological systems .
- Ketone vs. Carboxylate : The tert-butyl carboxylate derivative () lacks the reactive chloro group, making it less prone to explosive decomposition but more stable under storage conditions .
Preparation Methods
Starting Materials
- Hexahydrocyclopenta[c]pyrrol-2(1H)-amine or its derivatives as the core heterocyclic framework.
- Chlorinated propanone derivatives, typically 2-chloropropan-1-one or equivalents.
- Hydroxymethylating agents such as formaldehyde or paraformaldehyde for introducing the hydroxymethyl group.
Reaction Conditions
- Hydroxymethylation: The hydroxymethyl group is introduced via reaction with formaldehyde under mild acidic or basic conditions, ensuring selective substitution at the 3a-position of the hexahydrocyclopenta[c]pyrrol ring.
- Acylation/Chlorination: The nitrogen of the pyrrole ring is acylated with 2-chloropropan-1-one under controlled conditions, often in an inert solvent like dichloromethane or tetrahydrofuran, at low to moderate temperatures (0–25 °C) to prevent decomposition or side reactions.
- Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography, employing solvent systems optimized for polarity to separate the desired compound from impurities.
Reaction Scheme and Conditions Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Hydroxymethylation | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine + formaldehyde, acid/base catalyst | 0–25 °C | 2–6 hours | 70–85 | Selective substitution at 3a-position |
| 2 | Acylation/Chlorination | Intermediate + 2-chloropropan-1-one, inert solvent (e.g., DCM), base (e.g., triethylamine) | 0–25 °C | 1–4 hours | 65–80 | Controlled addition to nitrogen atom |
| 3 | Purification | Silica gel chromatography, solvent gradient (e.g., hexane/ethyl acetate) | Ambient | Variable | - | Ensures high purity of final compound |
Research Findings and Optimization Insights
- Temperature Control: Maintaining low temperatures during acylation is critical to avoid side reactions such as polymerization or over-chlorination.
- Solvent Choice: Polar aprotic solvents enhance reaction rates and selectivity in acylation steps.
- Catalyst/Base Selection: Use of mild bases like triethylamine facilitates acylation without causing degradation of sensitive functional groups.
- Purification: Chromatographic purification is essential due to the formation of regioisomeric or over-reacted by-products.
Analytical Characterization Supporting Preparation
- Molecular Formula: C11H18ClNO2
- Molecular Weight: 231.72 g/mol
- Standard InChI: InChI=1S/C11H18ClNO2/c1-8(12)10(15)13-5-9-3-2-4-11(9,6-13)7-14/h8-9,14H,2-7H2,1H3
- SMILES: CC(C(=O)N1CC2CCCC2(C1)CO)Cl
These identifiers confirm the structural integrity of the synthesized compound and are used to verify the product post-synthesis through techniques such as NMR, mass spectrometry, and IR spectroscopy.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core Scaffold | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine |
| Key Functional Groups | Hydroxymethyl at 3a-position; 2-chloropropan-1-one acylation |
| Typical Solvents | Dichloromethane, tetrahydrofuran |
| Temperature Range | 0–25 °C |
| Reaction Time | 1–6 hours per step |
| Purification Method | Silica gel chromatography |
| Yield Range | 65–85% overall |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
